molecular formula C19H15Cl6Sb B074528 Triphenylcarbenium hexachloroantimonate CAS No. 1586-91-0

Triphenylcarbenium hexachloroantimonate

Cat. No. B074528
CAS RN: 1586-91-0
M. Wt: 577.8 g/mol
InChI Key: GASWLBDVMZXHOP-UHFFFAOYSA-H
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Description

Triphenylcarbenium hexachloroantimonate, also known as Trityl hexachloroantimonate or Tritylium hexachloroantimonate, is an organometallic compound . It is a relatively stable carbenium ion, with the positive charge partially distributed among 10 of the carbon atoms . The molecular formula is C19H15Cl6Sb and the molecular weight is 577.79 g/mol .


Synthesis Analysis

Triphenylcarbenium ions (trityl cations: [RPh]3C+) are broadly identified organic compounds, used in various chemical processes such as protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . They have also been applied as neutral Lewis acids in different chemical reactions .


Molecular Structure Analysis

The molecular structure of Triphenylcarbenium hexachloroantimonate consists of a carbon atom with a positive charge connected to three phenyl groups . The InChI Key is GASWLBDVMZXHOP-UHFFFAOYSA-H .


Chemical Reactions Analysis

Trityl cations have been widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . They are also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .


Physical And Chemical Properties Analysis

The melting point of Triphenylcarbenium hexachloroantimonate is approximately 220°C (decomposition). It is odorless and moisture sensitive .

Scientific Research Applications

  • Polymerization Catalyst :

    • Triphenylcarbenium hexachloroantimonate has been utilized as a catalyst in the polymerization of various carbazole-containing compounds, significantly enhancing the polymerization process and yield. It has been specifically employed in the polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole and similar compounds, indicating its broad applicability in polymer science (Gražulevičius et al., 1992); (Brūzga et al., 1993).
  • Initiator in Chemical Reactions :

    • It acts as an initiator in various chemical reactions, especially those involving cationic polymerization. Its ability to initiate polymerization of cyclic acetals and its intricate role in the initiation mechanism has been detailed in various studies, highlighting its importance in understanding and controlling polymerization processes (Penczek & Kubisa, 1973).
  • Photoconductivity and Electrophotographic Applications :

    • After the polymerization process, the residual triphenylcarbenium hexachloroantimonate acts as a sensitizer in electrophotographic layers, which exhibit high photoconductivity in the visible region. This indicates its potential applications in the field of photoconductivity and electrophotography (Gražulevičius et al., 1992).
  • In Diverse Chemical Processes :

    • Triphenylcarbenium ions, of which triphenylcarbenium hexachloroantimonate is a variant, are known for their roles as catalysts for C–C bond formation, dye chemistry, peptide synthesis, and several other chemical reactions. They're also used as protective groups and as neutral Lewis acids in different chemical reactions, illustrating their versatility in chemical synthesis (Baghery et al., 2020).
  • Optochemical Sensors :

    • Triphenylcarbenium hexachloroantimonate is used in optochemical sensors for detecting the vapors of polar solvents. These sensors work based on the intensive color of the triphenylcarbenium ion, which changes upon interaction with solvent vapors, demonstrating its potential in environmental monitoring and safety applications (Dickert et al., 1988).

Safety And Hazards

Triphenylcarbenium hexachloroantimonate is classified as Acute toxicity - Oral, Category 4 and Acute toxicity - Inhalation, Category 4. It is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if swallowed or inhaled and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

diphenylmethylbenzene;hexachloroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASWLBDVMZXHOP-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl6Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318747
Record name Triphenylmethylium (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylcarbenium hexachloroantimonate

CAS RN

1586-91-0
Record name Methylium, triphenyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1586-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylium, triphenyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenylmethylium (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tritylium hexachloroantimonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Shiozaki, T Hiraoka - Agricultural and Biological Chemistry, 1977 - jstage.jst.go.jp
Methyl 3-methyl-7ƒÀ-benzamido-3-cephem-4-carboxylate(1) and t-butyl 3, 4ƒÌ-dimethyl-7ƒÀ-pivalamido-7ƒ¿-methylthio-2-cephem-4-carboxylate(7) were treated with triphenylmethyl …
Number of citations: 3 www.jstage.jst.go.jp
JV Gražulevičius, R Kublickas, A Undz - European polymer journal, 1992 - Elsevier
Cationic polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole with triphenylcarbenium salts (triphenylcarbenium hexachloroantimonate, triphenylcarbenium tetrafluoroborate …
Number of citations: 7 www.sciencedirect.com
EN Hattersley - 1998 - scholarworks.wm.edu
… The mixture was stirred until the triphenylcarbenium hexachloroantimonate dissolved, … to dissolve any remaining triphenylcarbenium hexachloroantimonate or triphenylmethane. …
Number of citations: 3 scholarworks.wm.edu
P Brūzga, JV Gražulevičius, R Kavaliūnas, R Kublickas… - Polymer Bulletin, 1993 - Springer
… Polymerization of 9-(2,3-epoxypropyl) carbazole (EPC) and 1,2-epoxy-6-(9-carbazolyl)-4-oxahexane (ECOH) with triphenylcarbenium hexachloroantimonate and triphenylcarbenium …
Number of citations: 4 link.springer.com
JV Gražulevičius, R Kublickas, A Undzėnas - … Journal., 1992, vol. 28, no. 5, 1992 - lsmu.lt
… Abstract: Cationic polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole with triphenylcarbenium salts (triphenylcarbenium hexachloroantimonate, triphenylcarbenium …
Number of citations: 0 lsmu.lt
YX Wang, H Ishida - Polymer, 1999 - Elsevier
With certain cationic initiators benzoxazine rings can be opened and polymerized at room temperature. Fourier transform infrared spectroscopy, 1 H and 13 C nuclear magnetic …
Number of citations: 416 www.sciencedirect.com
TW Smith, DJ Luca - Modification of Polymers, 2012 - books.google.com
… •--mi wi•• carbenium hexachloroantimonate: A solution of 0.87 g of triphenylcarbenium hexachloroantimonate in CH2Cl2 was added to 0.36 g of poly (1, 3-octadienyliron tricarbonyl) in 3 …
Number of citations: 0 books.google.com
TW Smith, DJ Luca - Modification of Polymers, 1983 - Springer
… Reaction of poly'1 .3-octadienyliron tricarbonyl) with triphenylcarbeniumhexachloroantimonate: A solution of 0.87g of triphenylcarbenium hexachloroantimonate in CH2Cl2 was added …
Number of citations: 1 link.springer.com
R Lazauskaite, M Daskeviciene, V Getautis… - Monatshefte für Chemie …, 2009 - Springer
… Conversion versus irradiation time curve of 3 photopolymerization in bulk initiated with triphenylcarbenium hexachloroantimonate (TPCA) is presented in Fig. 1. For comparison data of …
Number of citations: 1 link.springer.com
RF Storey, Y Lee - Journal of Polymer Science Part A: Polymer …, 1993 - Wiley Online Library
… Upon cooling, 0.06 mol of triphenylcarbenium hexachloroantimonate (dissolved in 50 mL of DMF) was added dropwise under N,. After 3 h, 20 mL of hexanes and 10 mL of 10% KzCO3 …
Number of citations: 4 onlinelibrary.wiley.com

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